molecular formula C21H19NO6 B11400397 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400397
M. Wt: 381.4 g/mol
InChI Key: CGNKJICUCLLLDY-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring two distinct structural motifs:

  • Chromen-2-one (coumarin) core: A 5-hydroxy-4,7-dimethyl-substituted chromenone system at the C-terminal, which contributes to UV absorption and possible antioxidant or anti-inflammatory properties.

This compound’s molecular framework combines electron-rich aromatic systems with hydrogen-bonding capabilities (via the acetamide and hydroxyl groups), making it a candidate for pharmacological studies. Its synthesis likely involves coupling 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (MW: 293.27 g/mol) with a 1,3-benzodioxol-5-ylmethylamine derivative, as inferred from related compounds in .

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H19NO6/c1-11-5-15(23)20-12(2)14(21(25)28-18(20)6-11)8-19(24)22-9-13-3-4-16-17(7-13)27-10-26-16/h3-7,23H,8-10H2,1-2H3,(H,22,24)

InChI Key

CGNKJICUCLLLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and chromone derivatives. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Chromone Derivative Synthesis: This involves the condensation of appropriate aldehydes with active methylene compounds.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromone derivative using acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalysts: Use of suitable catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and product stability.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Conditions Products Key Observations
6M HCl, reflux (4–6 hours)2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid + benzylamineComplete cleavage observed via TLC monitoring
1M NaOH, 80°C (2 hours)Sodium salt of acetic acid derivative + NH₃(g)Faster kinetics in basic media

Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with protonation/deprotonation steps dictating reaction pathways.

Nitration Reactions

The electron-rich chromenone and benzodioxole systems permit electrophilic aromatic substitution. Nitration predominantly occurs at the 6-position of the chromenone ring due to steric and electronic effects from the 5-hydroxy group.

Protocol :

  • Reagents : HNO₃ (65%), H₂SO₄ (98%)

  • Conditions : 0–5°C, 1 hour → room temperature, 1 hour

  • Product : 6-nitro derivative (22% isolated yield after column chromatography)

The reaction’s regioselectivity was confirmed via ¹H-NMR, with downfield shifts observed for aromatic protons adjacent to the nitro group .

Oxidation of the 5-Hydroxy Group

The phenolic hydroxy group at position 5 is susceptible to oxidation, forming a quinone-like structure under strong oxidizing conditions.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°C, 3 hours5-oxo-4,7-dimethyl-2H-chromen-2-one derivative
DDQDCM, reflux, 12 hoursPartial oxidation with dimerization byproducts

Oxidation pathways vary significantly with reagent choice, impacting product stability.

Esterification and Acylation

The 5-hydroxy group participates in esterification, enhancing solubility for pharmacological studies.

Example Protocol :

  • Reagent : Acetic anhydride

  • Catalyst : H₂SO₄ (0.5 eq)

  • Conditions : 80°C, 2 hours

  • Product : 5-acetoxy derivative (89% yield, confirmed via IR carbonyl stretch at 1745 cm⁻¹)

Condensation Reactions

The compound acts as a substrate in cyclocondensation reactions, forming heterocyclic systems.

Microwave-Assisted Synthesis :

  • Reagents : P₂O₅, toluene

  • Conditions : 150°C, microwave irradiation (3 hours)

  • Product : Chromeno-oxazolone fused ring system (91% yield)

This method offers improved efficiency over traditional heating, minimizing side reactions .

Benzodioxole Ring-Opening Reactions

Under strongly acidic conditions, the benzodioxole moiety undergoes ring-opening hydrolysis:

Protocol :

  • Reagents : Conc. HCl, H₂O (1:1)

  • Conditions : Reflux, 8 hours

  • Product : Catechol derivative + formaldehyde byproduct

The reaction proceeds via protonation of the oxygen atoms, followed by nucleophilic attack by water.

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Influencing Factors
HydrolysisAcetamide grouppH, temperature
NitrationChromenone C-6 positionElectron-donating groups, steric hindrance
Oxidation5-hydroxy groupOxidizing agent strength
CondensationAcetamide/chromenone interfaceMicrowave activation, catalyst (P₂O₅)

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with a benzodioxole moiety and a chromenone derivative, which are known for their biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. A study focusing on related chromenone derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have shown that derivatives of chromenone can effectively inhibit the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Properties

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
N-(1,3-benzodioxol...)12.55-Lipoxygenase inhibition

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against Gram-positive bacteria and fungi.

Case Study:
In vitro evaluations showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Findings:
A study using neuronal cell lines demonstrated that treatment with N-(1,3-benzodioxol...) led to reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The benzodioxole and chromone moieties may bind to specific sites, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability: Higher melting points correlate with rigid substituents (e.g., phenoxymethyl in triazole derivatives vs. flexible tetrahydronaphthalenyl groups).
  • Bioactivity Potential: The 4-methoxyphenoxy group (compound 2) may enhance metabolic stability compared to unsubstituted analogs .

Thiadiazole-Based Acetamide Derivatives ()

Thiadiazole analogs (e.g., compounds 5e–5m) share the acetamide backbone but replace the chromenone with thiadiazole rings. Selected examples:

Compound () Substituent on Thiadiazole Melting Point Yield
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 132–134°C 74%
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 133–135°C 88%
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5j) 4-Fluorobenzylthio 138–140°C 82%

Key Findings :

  • Synthetic Efficiency : Benzylthio-substituted derivatives (e.g., 5h) show higher yields (88%) than ethylthio analogs (68–78%), likely due to improved reaction kinetics .
  • Electron-Withdrawing Groups : 4-Chloro and 4-fluoro substituents increase melting points, suggesting enhanced crystallinity via halogen bonding .

Chromenone-Related Compounds ()

The precursor 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (EN300-01639, MW: 293.27 g/mol) lacks the benzodioxolylmethyl group. Comparisons:

Property Target Compound EN300-01639 ()
Molecular Weight ~458.4 g/mol (estimated) 293.27 g/mol
Functional Groups Benzodioxolylmethyl acetamide, chromenone Chromenone-acetic acid
Solubility Likely lower aqueous solubility due to benzodioxole Higher solubility (carboxylic acid)
Bioactivity Potential Enhanced CNS penetration (benzodioxole) Potential for metal chelation (carboxylate)

Implications : The benzodioxolylmethyl group in the target compound may improve blood-brain barrier permeability compared to the carboxylate precursor .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and a chromenone derivative. The molecular formula is C18H19N1O5C_{18}H_{19}N_{1}O_{5}, with a molecular weight of 341.35 g/mol.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of benzodioxole have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

Anticancer Activity

The compound has shown promise in preclinical models as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as NF-kB and MAPK, which play roles in inflammation and cell survival .
  • Interaction with Receptors : Potential interactions with various receptors involved in pain and inflammation have been suggested.

Case Studies

StudyFindingsReference
In vitro study on cancer cell linesInduced apoptosis via caspase activation
Antioxidant assaysSignificant free radical scavenging activity
Anti-inflammatory assaysReduced cytokine production

Q & A

How can the coupling reaction for synthesizing this compound be optimized under mild conditions?

Level : Basic (Synthesis)
Methodological Answer :
The coupling reaction between the benzodioxolylmethyl amine and the chromene-acetic acid derivative can be optimized using a two-step protocol:

Activation of the carboxylic acid : Use oxalyl chloride in dichloromethane at 0°C to form the acyl chloride intermediate, followed by solvent removal .

Amide bond formation : React the acyl chloride with the amine in the presence of triethylamine (as a base) in dioxane or DMF. Monitor reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane) .
Key parameters:

  • Maintain low temperatures (0–5°C) during activation to minimize side reactions.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

What advanced computational methods predict the electronic properties of this compound?

Level : Advanced (Computational Chemistry)
Methodological Answer :
Density Functional Theory (DFT) with the B3LYP functional is recommended for modeling electronic properties:

  • Electron density analysis : Use the Lee-Yang-Parr (LYP) correlation functional to evaluate charge distribution and polarizability .
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in isotropic solvents (e.g., DMSO or water) .
  • Molecular docking : Pair DFT-optimized geometries with AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes linked to the coumarin moiety).

How can discrepancies between in vitro and in vivo bioactivity data be resolved?

Level : Advanced (Data Analysis)
Methodological Answer :

Purity verification : Reanalyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

Metabolic stability assay : Use liver microsomes or cytochrome P450 enzymes to assess metabolic conversion in vivo .

Dose-response recalibration : Perform in vivo studies (e.g., using Arabidopsis thaliana root elongation assays) with adjusted concentrations to account for bioavailability limitations .

How is NMR spectroscopy employed to confirm the regioselectivity of the acetamide linkage?

Level : Basic (Characterization)
Methodological Answer :

1H NMR :

  • Identify the methylene protons (–CH2–) of the acetamide linker at δ 3.7–4.0 ppm as a singlet.
  • Coumarin hydroxy (5-OH) and chromen-2-one carbonyl (δ 160–165 ppm in 13C NMR) confirm substitution patterns .

2D NMR (HSQC/HMBC) :

  • Correlate benzodioxole protons (δ 6.7–7.2 ppm) with adjacent carbons to verify connectivity .

What experimental designs establish structure-activity relationships (SAR) for substituents on the coumarin moiety?

Level : Advanced (SAR Analysis)
Methodological Answer :

Systematic substitution : Synthesize analogs with varying groups (e.g., –OCH3, –Cl) at the 4,7-dimethyl or 5-hydroxy positions using Mannich reactions or halogenation .

Bioactivity assays :

  • Test acetylcholinesterase inhibition via Ellman’s method (412 nm absorbance of thiocholine-DTNB adducts) .
  • Evaluate antioxidant activity via DPPH radical scavenging assays (517 nm absorbance) .

Statistical modeling : Apply multivariate regression to correlate substituent electronegativity with activity trends.

How are crystallographic data and DFT-optimized geometries reconciled for structural validation?

Level : Advanced (Structural Validation)
Methodological Answer :

X-ray crystallography : Refine crystal structures using SHELXL (monoclinic P21/c space group, Mo-Kα radiation) to obtain precise bond lengths/angles .

Geometry comparison : Overlay DFT-optimized structures (B3LYP/6-311+G(d,p) basis set) with crystallographic data in Mercury software.

Discrepancy resolution : Adjust computational parameters (e.g., solvent dielectric constant in PCM) to minimize RMSD between experimental and theoretical geometries .

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